(3,3-Difluorocyclobutyl)methanol

Physicochemical characterization Building block quality control Fluorine-mediated property modulation

(3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2) is a gem-difluorinated cyclobutyl primary alcohol with molecular formula C₅H₈F₂O and molecular weight 122.11 g/mol. The compound features a four-membered cyclobutane ring bearing two fluorine atoms at the 3-position (geminal difluoro substitution) and a hydroxymethyl group at the 1-position.

Molecular Formula C5H8F2O
Molecular Weight 122.115
CAS No. 681128-39-2
Cat. No. B592439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluorocyclobutyl)methanol
CAS681128-39-2
Synonyms3,3-Difluoro-cyclobutanemethanol
Molecular FormulaC5H8F2O
Molecular Weight122.115
Structural Identifiers
SMILESC1C(CC1(F)F)CO
InChIInChI=1S/C5H8F2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2
InChIKeyMDZKTVVUZBIKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2): A gem-Difluorinated Cyclobutyl Alcohol Building Block for Pharmaceutical Research


(3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2) is a gem-difluorinated cyclobutyl primary alcohol with molecular formula C₅H₈F₂O and molecular weight 122.11 g/mol . The compound features a four-membered cyclobutane ring bearing two fluorine atoms at the 3-position (geminal difluoro substitution) and a hydroxymethyl group at the 1-position . This substitution pattern confers distinct physicochemical properties—including altered lipophilicity, increased density, and reduced basicity of derived amines—compared to the non-fluorinated parent cyclobutanemethanol (CAS 4415-82-1) [1]. It is classified as a fluorinated aliphatic alcohol and is cataloged as a core building block within the Sigma-Aldrich AldrichCPR collection (Product of Synthonix) . The compound has been specifically optimized for brain uptake and has demonstrated activity as an allosteric modulator of metabotropic glutamate receptor (mGluR) and N-methyl-D-aspartate (NMDA) receptors .

Why Cyclobutanemethanol or Other Fluorinated Cyclobutyl Analogs Cannot Replace (3,3-Difluorocyclobutyl)methanol in Research Applications


Generic substitution of (3,3-difluorocyclobutyl)methanol with its non-fluorinated parent cyclobutanemethanol (CAS 4415-82-1) or its regioisomer (2,2-difluorocyclobutyl)methanol (CAS 1419101-11-3) fails because the position-specific geminal difluoro motif at the cyclobutane C3 position is the critical pharmacophoric element, not merely the alcohol handle. Systematic studies of gem-difluorocycloalkanes have established that CF₂ substitution at this position predictably alters the pKₐ of derived amines (by ~1.5–2.0 log units), modulates logP, affects aqueous solubility, and blocks cytochrome P450-mediated oxidative metabolism at that site [1]. The 3,3-difluoro regioisomer exhibits exit vector geometry distinct from the 2,2-difluoro isomer, as demonstrated by X-ray crystallographic comparison of corresponding cyclobutanamines, meaning the two isomers orient downstream substituents differently in three-dimensional space and are not interchangeable in structure-based drug design [2]. Furthermore, (3,3-difluorocyclobutyl)methanol is explicitly specified as the key intermediate in the patent-protected synthesis of diaminoalkane aspartic protease inhibitors (WO2006042150 / US8455521) [3]; substitution with any other cyclobutyl alcohol would produce a different final compound outside the patent claims. The compound has also been specifically optimized for brain uptake as an allosteric modulator of CNS targets (mGluR, NMDA receptors), a property engineered into the 3,3-difluorocyclobutyl chemotype and not generalizable to other cyclobutyl alcohols .

Quantitative Differentiation Evidence for (3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2) Against Its Closest Analogs


Boiling Point Depression and Density Increase vs. Non-Fluorinated Cyclobutanemethanol

Geminal difluorination at the cyclobutane C3 position produces a pronounced boiling point depression and density increase relative to the non-fluorinated parent cyclobutanemethanol (CAS 4415-82-1), reflecting the electron-withdrawing effect of the fluorine atoms and their contribution to molecular polarizability and mass . These physicochemical shifts are directly relevant to purification method selection (distillation cut points) and formulation calculations during scale-up.

Physicochemical characterization Building block quality control Fluorine-mediated property modulation

Metabolic Stability Enhancement via C3 gem-Difluorination: Blockade of Oxidative Metabolism

The C3 position of a cyclobutane ring is a known site for cytochrome P450-mediated oxidative metabolism (hydroxylation). The geminal difluoro substitution at this position physically blocks metabolic oxidation, extending the half-life of molecules incorporating this motif . In a systematic study of functionalized gem-difluorocycloalkanes versus their non-fluorinated and acyclic counterparts, gem-difluorination was found to either not affect or slightly improve the metabolic stability of model derivatives, while predictably reducing the pKₐ of corresponding carboxylic acids by inductive effect and modulating logP [1].

Drug metabolism Pharmacokinetic optimization Fluorine medicinal chemistry

Patent-Specified Intermediate: Exclusive Role in Diaminoalkane Aspartic Protease Inhibitor Synthesis

(3,3-Difluorocyclobutyl)methanol is explicitly designated as a key intermediate in the preparation of diaminoalkane aspartic protease inhibitors described in WO2006042150 (Vitae Pharmaceuticals, later acquired by Allergan/AbbVie) [1]. These diaminoalkanes of Formula I are orally active aspartic protease inhibitors binding to renin and other aspartic proteases, developed for the treatment of hypertension, renal disease, and other conditions associated with elevated aspartic protease activity [1]. The patent family includes granted US patent US8455521 and EP1807078, with the 3,3-difluorocyclobutyl motif appearing in multiple exemplified compounds. The compound has also been employed in the synthesis of NMDA receptor modulators: a derivative bearing the N-(3,3-difluorocyclobutyl) moiety demonstrated IC₅₀ = 7 nM against human NMDA 2B receptor in a cell-based calcium flux assay (BindingDB BDBM436860; US10617676, Example 195) [2].

Aspartic protease inhibition Patent-protected synthesis Renin inhibitor Cardiovascular drug discovery

CNS Drug Development: Brain Uptake Optimization and Dual mGluR/NMDA Receptor Allosteric Modulation

The (3,3-difluorocyclobutyl)methanol scaffold has been specifically optimized for brain uptake and characterized as an allosteric modulator of two therapeutically relevant CNS targets: metabotropic glutamate receptor (mGluR) and N-methyl-D-aspartate (NMDA) receptor . The 3,3-difluorocyclobutyl chemotype has been shown to shift reaction rates in favor of specific products, enabling optimization of reactions with carbocycles or heterocycles—a property not shared by non-fluorinated cyclobutyl alcohols . In the broader context, difluorocyclobutyl-containing GLP-1 receptor agonists (e.g., danuglipron derivatives) achieved improved β-arrestin pathway selectivity and reduced hERG inhibition (IC₅₀ shift from 4.3 μM for danuglipron to safer profiles for difluorocyclobutyl analogs), demonstrating the broader pharmaceutical value of the 3,3-difluorocyclobutyl pharmacophore [1].

CNS drug delivery Allosteric modulation Blood-brain barrier penetration Neuropsychiatric disorders

Commercial Availability with Validated Purity: Multi-Vendor QC Specifications and Analytical Documentation

(3,3-Difluorocyclobutyl)methanol is available from multiple reputable vendors with documented purity specifications and analytical support. TCI offers the compound (Product D5582) at >98.0% purity by GC, with NMR structural confirmation, flash point 33 °C, specific gravity 1.18, and refractive index 1.40 as reference values . Chem-Impex provides the compound at ≥98% (GC) with density 1.18, refractive index n20D 1.40, and RT storage conditions . Bide Pharm (毕得医药) supplies the compound at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . Sigma-Aldrich lists it within the AldrichCPR collection (SYX00114, product of Synthonix) as a core building block for early discovery, though without Sigma-Aldrich-collected analytical data . In contrast, the non-fluorinated cyclobutanemethanol is primarily available at ≥95% purity from fewer specialized sources, and the regioisomer (2,2-difluorocyclobutyl)methanol (CAS 1419101-11-3) has limited commercial availability with less rigorous QC documentation .

Quality control Procurement specification Analytical characterization Building block sourcing

Synthetic Accessibility and Scalability: Validated Multigram Synthesis Routes with Defined Yield

A dedicated synthetic methodology publication describes the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks (including the alcohol, carboxylic acid, amines, azide, and trifluoroborate ketone derivatives) from ethyl 3,3-difluorocyclobutanecarboxylate as a common intermediate . The alcohol can be prepared by NaBH₄ reduction of 3,3-difluorocyclobutanecarboxylic acid in THF at 0 °C with a reported yield of approximately 74% . A patent-described procedure (US09102621B2) using NaH-mediated alkylation of (3,3-difluorocyclobutyl)methanol achieved 85% isolated yield after chromatographic purification . In contrast, (2,2-difluorocyclobutyl)methanol synthesis requires a more complex deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone—a less accessible route that historically limited availability of this regioisomer until the 2019 methodology development [1].

Process chemistry Scalable synthesis Building block accessibility Synthetic methodology

Recommended Research and Industrial Application Scenarios for (3,3-Difluorocyclobutyl)methanol (CAS 681128-39-2)


Aspartic Protease Inhibitor Drug Discovery (Renin, BACE1, and Related Targets)

(3,3-Difluorocyclobutyl)methanol is specifically cited as the key intermediate in patent WO2006042150 for the synthesis of orally active diaminoalkane aspartic protease inhibitors, with therapeutic applications in hypertension, renal disease, and metabolic disorders [1]. Medicinal chemistry teams pursuing aspartic protease targets (renin, BACE1, cathepsin D, pepsin) should procure this building block for synthesizing patent-consistent compound libraries. The N-(3,3-difluorocyclobutyl) moiety has demonstrated nM-range potency at the NMDA 2B receptor (IC₅₀ = 7 nM) when elaborated into the final drug-like molecule [2], indicating that this scaffold can deliver high target affinity when properly derivatized.

CNS-Penetrant Drug Candidate Optimization (Neuropsychiatric and Neurodegenerative Indications)

The compound has been specifically optimized for brain uptake and characterized as an allosteric modulator of both mGluR and NMDA receptors . This dual-receptor modulation profile makes it a strategic building block for neuroscience programs targeting schizophrenia (where mGluR5 PAMs enhance NMDA function), major depressive disorder, Alzheimer's disease, and other cognitive disorders. The 3,3-difluorocyclobutyl chemotype's ability to shift reaction selectivity in heterocycle-forming reactions provides additional synthetic versatility for constructing complex CNS-targeted chemical matter.

Metabolic Stability-Driven Lead Optimization (Blocking CYP-Mediated Oxidation at the Cyclobutane C3 Position)

For lead series where oxidative metabolism at the cyclobutane ring represents a clearance liability, (3,3-difluorocyclobutyl)methanol provides a metabolically stabilized alternative to non-fluorinated cyclobutyl alcohols . The gem-difluoro substitution at C3 physically blocks the site of CYP-mediated hydroxylation while predictably modulating pKₐ (by ~1.5–2.0 log units for derived amines) and logP as established by systematic physicochemical profiling of gem-difluorocycloalkane series [3]. This application is particularly relevant for programs where the cyclobutyl ring is solvent-exposed and susceptible to first-pass metabolism.

Fluorinated Fragment Library Construction and Diversity-Oriented Synthesis

As a fluorinated cyclobutyl alcohol building block with well-established multigram synthetic methodology , this compound is suitable for constructing fluorinated fragment libraries and performing diversity-oriented synthesis. The primary alcohol handle enables further functionalization via oxidation to the aldehyde/carboxylic acid, nucleophilic substitution (e.g., sulfonylation as demonstrated in US09102621B2 with 85% yield ), or Mitsunobu chemistry. The 3,3-difluoro motif introduces conformational constraint and fluorine-mediated electronic effects that are valuable for fragment-based drug discovery screening collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,3-Difluorocyclobutyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.